molecular formula C21H22N2O4S B2664703 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate CAS No. 896307-33-8

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate

Cat. No. B2664703
CAS RN: 896307-33-8
M. Wt: 398.48
InChI Key: KMIMCERESCFDLX-UHFFFAOYSA-N
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Description

The compound contains a 1-methyl-1H-imidazole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a benzoate group, which is a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the imidazole and benzoate groups. The imidazole group is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of this specific compound would likely depend on the properties of the imidazole and benzoate groups, as well as the other groups present in the molecule.

Scientific Research Applications

Antitumor Agents

Research has identified novel synthetic pathways for creating compounds with potential antitumor activities. One such study elaborates on the synthesis of novel 1,2,5-trisubstituted benzimidazoles, demonstrating significant activity against various cancer cell lines, indicating the potential of related compounds in developing new cancer therapies (Abonía et al., 2011).

Catalysis and Green Chemistry

The use of imidazole-based ionic liquids as catalysts for synthesizing heterocyclic compounds has been explored, offering an environmentally friendly alternative to traditional synthesis methods. This approach is exemplified in the efficient synthesis of tetrahydrobenzo[b]pyran derivatives, underlining the role of similar compounds in advancing green chemistry practices (Ranu et al., 2008).

Supramolecular Chemistry

Studies on substituted 4-pyrazolylbenzoates have contributed to understanding hydrogen-bonded supramolecular structures, offering insights into the design and synthesis of new materials with potential applications in molecular recognition and self-assembly (Portilla et al., 2007).

Fluorescence and Binding Studies

Research involving [RuII(bipy)(terpy)L]2+ complexes has provided valuable information on fluorescence properties and protein binding, with implications for designing amyloid-avid probes and understanding molecular interactions vital for drug design and diagnostic applications (Yang et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Imidazole derivatives show a broad range of biological activities , but the specific mechanism of action for this compound is not detailed in the literature I have access to.

properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-21(2,3)15-7-5-14(6-8-15)19(25)27-18-12-26-16(11-17(18)24)13-28-20-22-9-10-23(20)4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIMCERESCFDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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